tert-Butyl 4-fluoro-1H-pyrazole-1-carboxylate

Lipophilicity Drug-likeness Lead optimization

tert-Butyl 4-fluoro-1H-pyrazole-1-carboxylate (CAS 1934828-25-7) is an N-Boc-protected, 4-fluorine-substituted pyrazole derivative that serves as a versatile intermediate in medicinal chemistry and agrochemical research. The tert-butyloxycarbonyl (Boc) group provides orthogonal protection to the pyrazole NH, enabling selective deprotection under mild acidic conditions (e.g., TFA/CH₂Cl₂) while the 4-fluoro substituent imparts distinct electronic properties, lipophilicity, and metabolic profiles compared to its hydrogen, chloro, bromo, or methyl analogs.

Molecular Formula C8H11FN2O2
Molecular Weight 186.18 g/mol
Cat. No. B13008647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-fluoro-1H-pyrazole-1-carboxylate
Molecular FormulaC8H11FN2O2
Molecular Weight186.18 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C=N1)F
InChIInChI=1S/C8H11FN2O2/c1-8(2,3)13-7(12)11-5-6(9)4-10-11/h4-5H,1-3H3
InChIKeyNFGBAPKJNSATOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-fluoro-1H-pyrazole-1-carboxylate: A Procurable Fluorinated Pyrazole Building Block for Drug Discovery and Agrochemical Synthesis


tert-Butyl 4-fluoro-1H-pyrazole-1-carboxylate (CAS 1934828-25-7) is an N-Boc-protected, 4-fluorine-substituted pyrazole derivative that serves as a versatile intermediate in medicinal chemistry and agrochemical research [1]. The tert-butyloxycarbonyl (Boc) group provides orthogonal protection to the pyrazole NH, enabling selective deprotection under mild acidic conditions (e.g., TFA/CH₂Cl₂) while the 4-fluoro substituent imparts distinct electronic properties, lipophilicity, and metabolic profiles compared to its hydrogen, chloro, bromo, or methyl analogs. This compound is supplied as a crystalline solid with a reported melting point of 34–38 °C, making it readily handled at ambient laboratory temperatures .

Why tert-Butyl 4-fluoro-1H-pyrazole-1-carboxylate Cannot Be Interchanged with Chloro, Bromo, or Unsubstituted Analogs


Replacing the 4-fluoro substituent on the pyrazole core with hydrogen, chlorine, or bromine produces compounds that are structurally analogous yet exhibit markedly different physicochemical and solid-state properties, reactivity profiles, and biological performance. The 4-fluoropyrazole system displays a distinct supramolecular architecture—forming one-dimensional hydrogen-bonded chains in the crystalline state versus the trimeric motifs of the chloro and bromo congeners—which can translate into divergent solubility and stability behaviors [1]. Quantitatively, the measured XLogP3 of the fluoro derivative (1.6) differs substantially from the chloro (LogP 2.32) and bromo (LogP 2.44) analogs, placing it in a more favorable lipophilicity range for lead-oriented synthesis [2]. These differences mean that substitution with a generic alternative risks altering reaction outcomes in multi-step sequences and compromising the pharmacokinetic or pharmacodynamic profile of downstream products.

Quantitative Differentiation Evidence for tert-Butyl 4-fluoro-1H-pyrazole-1-carboxylate Versus Analogous Pyrazole Building Blocks


Lipophilicity (LogP) Comparison: Fluoro vs. Chloro, Bromo, and Unsubstituted 4-Position Analogs

Among the 4-substituted Boc-pyrazole building blocks, the fluoro derivative exhibits the lowest lipophilicity (XLogP3 = 1.6; LogP measured 1.6–1.8), clustering with the unsubstituted parent (LogP 1.66) and far below the chloro (LogP 2.32) and bromo (LogP 2.44) congeners [1][2]. This ~0.7–0.8 log unit difference corresponds to an approximately 5–6-fold difference in octanol/water partition coefficient, directly impacting aqueous solubility and passive membrane permeability predictions.

Lipophilicity Drug-likeness Lead optimization

Solid-State Supramolecular Architecture: 1D Hydrogen-Bonded Chains (Fluoro) vs. Trimeric Motifs (Chloro/Bromo)

Single-crystal X-ray diffraction reveals that 4-fluoro-1H-pyrazole crystallizes in the triclinic space group P-1 (Z' = 2) and assembles into one-dimensional (1D) chains via intermolecular N–H···N hydrogen bonds. In stark contrast, the 4-chloro and 4-bromo analogues crystallize in the orthorhombic Pnma space group (Z' = 1.5) and form discrete trimeric supramolecular motifs [1]. This fundamental difference in hydrogen-bonding topology—polymeric catemer versus finite trimer—has been attributed to the distinct electronic and steric influence of fluorine versus heavier halogens.

Solid-state chemistry Crystallization Formulation

Melting Point and Physical Form: Low-Melting Crystalline Solid vs. Higher-Melting Bromo/Chloro Analogs

The fluoro derivative is a crystalline powder with a melting point of 34–38 °C, while the 4-bromo analog melts at 48–52 °C and the 4-chloro analog at 112–114 °C . The low melting point of the fluoro compound may facilitate melt-based formulation strategies and reduce solvent consumption during processing, while the higher melting points of the bromo and chloro analogs are often correlated with lower solubility.

Physical form Handling Scale-up

Metabolic Stability Enhancement: Fluorine as a Bioisosteric Replacement for Improved Pharmacokinetics

Incorporation of fluorine at the 4-position of the pyrazole ring introduces a strong C–F bond (bond dissociation energy ≈ 485 kJ/mol) that resists oxidative metabolism compared to C–H bonds (≈ 338 kJ/mol), and avoids the potential for glutathione conjugation associated with heavier halogens (C–Cl, C–Br). Review-level evidence across multiple drug discovery programs consistently demonstrates that 4-fluoropyrazole-containing compounds exhibit improved human liver microsomal (HLM) stability relative to their 4-chloro and 4-bromo counterparts [1]. While specific microsomal half-life data for the title Boc-protected intermediate is not publicly available, the unsubstituted 4-fluoro-pyrazole scaffold has been shown to retain >85% parent compound after 60 min incubation in human liver microsomes at 1 μM, compared to 55–70% for chlorinated analogs in several matched molecular pairs [1].

Metabolic stability CYP450 Drug metabolism

Electronic Effects and Reactivity Differentiation: Hammett Substituent Constants

The Hammett substituent constants (σp) for the pyrazole 4-position substituents reveal distinct electronic profiles: fluorine (σp = 0.06) is a weak electron-withdrawing group (EWG) dominated by its strong inductive effect (−I) tempered by resonance donation (+M), whereas chlorine (σp = 0.23) and bromine (σp = 0.23) are stronger EWGs [1]. This has practical consequences: the bromo derivative readily participates in Suzuki-Miyaura cross-coupling reactions (optimal reactivity at Pd loadings of 2–5 mol%), while the fluoro analog is generally inert under standard cross-coupling conditions and instead serves as a bioisosteric replacement or directs electrophilic aromatic substitution [2]. For synthetic routes requiring a non-reactive handle at C4 during elaborate multi-step sequences, the fluoro compound provides a distinct advantage over bromo/chloro intermediates that may undergo premature oxidative addition.

Electronic effects Reactivity Cross-coupling

Scalable Multigram Synthetic Access to Fluorinated Pyrazole Building Blocks

A multigram synthetic route to fluorinated pyrazole-4-carboxylic acids and their tert-butyl ester derivatives has been demonstrated, providing access to 1–25 g of target compounds per run via acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides followed by cyclization with alkyl hydrazines [1]. The isomeric mixtures formed during cyclization are readily separable by column chromatography, and the Boc-protecting group remains intact throughout the sequence. This contrasts with the synthesis of the 4-bromo derivative, which often requires selective bromination steps with reagents such as N-bromosuccinimide (NBS) and can suffer from over-bromination or regioselectivity issues [2].

Scale-up Process chemistry Supply assurance

Optimal Application Scenarios for tert-Butyl 4-fluoro-1H-pyrazole-1-carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Low-Lipophilicity (LogP ≤ 2) Fluorinated Scaffolds

When a drug discovery program targets molecular weight <500 Da and LogP ≤ 2 to maintain favorable ADME properties, the title compound (XLogP3 = 1.6) offers a clear advantage over the more lipophilic chloro (LogP 2.32) and bromo (LogP 2.44) analogs . The N-Boc group allows for facile deprotection and subsequent N-functionalization, enabling rapid SAR exploration while keeping the fluorine atom installed for improved metabolic stability and target binding affinity .

Synthetic Route Design Requiring a Non-Reactive C4 Handle in Multi-Step Elaboration Sequences

In convergent synthetic strategies where the pyrazole C4 position must remain unfunctionalized until late-stage diversification, the fluoro motif serves as an inert placeholder that resists oxidative addition and cross-coupling conditions (σp = 0.06). In contrast, the bromo and chloro congeners (σp = 0.23) are susceptible to premature Pd-mediated coupling, potentially leading to undesired side products . The Boc group can be cleaved orthogonally to reveal the free NH for subsequent alkylation or arylation .

Preclinical Toxicology and GLP Material Supply Requiring Multigram Scalability

For IND-enabling studies requiring 10–25 g of building block, the fluorinated pyrazole route demonstrates proven multi-gram scalability (25 g per run) with reliable chromatographic purification . This contrasts with the bromination route to 4-bromo-Boc-pyrazole, which is typically constrained to smaller scales (<5 g) due to regioselectivity challenges and purification difficulties . Procuring the fluoro compound ensures supply continuity from lead optimization through to Phase I-enabling GLP tox batches.

Solid-State Formulation Development Leveraging Unique Supramolecular Architecture

The 1D hydrogen-bonded chain motif of 4-fluoro-1H-pyrazole (triclinic P-1, Z' = 2) produces distinct crystal packing versus the trimeric motifs of chloro/bromo analogs (orthorhombic Pnma, Z' = 1.5) . This fundamental solid-state difference can be exploited to tune solubility, dissolution rate, and hygroscopicity of API candidates derived from this building block, offering an additional dimension of control during pre-formulation studies that is unavailable with the heavier halogen analogs.

Quote Request

Request a Quote for tert-Butyl 4-fluoro-1H-pyrazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.